6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . The specific reaction conditions and reagents used can vary depending on the desired substituents and functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions can vary widely depending on the specific reaction and conditions used. they generally involve the introduction or modification of functional groups on the imidazo[1,2-a]pyridine scaffold .
Aplicaciones Científicas De Investigación
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and biological context. For example, in the context of antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism .
Comparación Con Compuestos Similares
6-acetamido-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its potent antimicrobial activity.
7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid:
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Propiedades
Fórmula molecular |
C10H13N3O3 |
---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
6-acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-6(14)11-7-2-3-9-12-8(10(15)16)5-13(9)4-7/h5,7H,2-4H2,1H3,(H,11,14)(H,15,16) |
Clave InChI |
SVTYWPYVMWDOOO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC2=NC(=CN2C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.